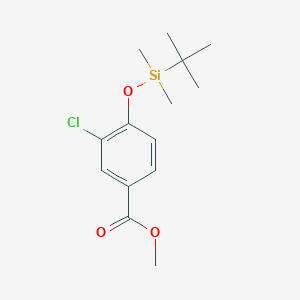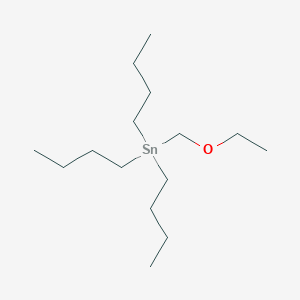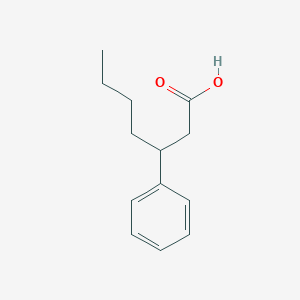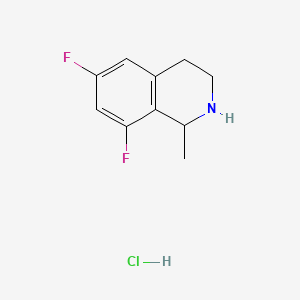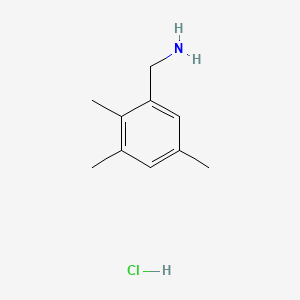
1-(2,3,5-Trimethylphenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,5-Trimethylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of methanamine, where the methanamine group is attached to a 2,3,5-trimethylphenyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride typically involves the reaction of 2,3,5-trimethylbenzaldehyde with an amine source under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: 2,3,5-trimethylbenzaldehyde is reacted with methanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
1-(2,3,5-Trimethylphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
- 1-(2,4,5-Trimethylphenyl)methanamine hydrochloride
- 1-(2,3,4-Trimethylphenyl)methanamine hydrochloride
- 1-(2,5-Dimethylphenyl)methanamine hydrochloride
Comparison: 1-(2,3,5-Trimethylphenyl)methanamine hydrochloride is unique due to the specific positioning of the methyl groups on the aromatic ring. This structural arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs. The presence of three methyl groups in the 2, 3, and 5 positions can lead to steric hindrance and electronic effects that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H16ClN |
|---|---|
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
(2,3,5-trimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-8(2)9(3)10(5-7)6-11;/h4-5H,6,11H2,1-3H3;1H |
Clé InChI |
QVKLWQKPLDWNMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CN)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


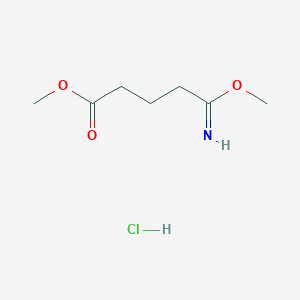

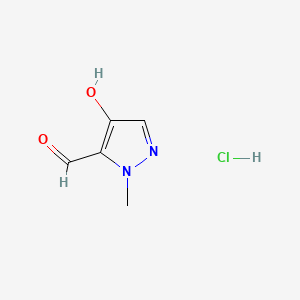
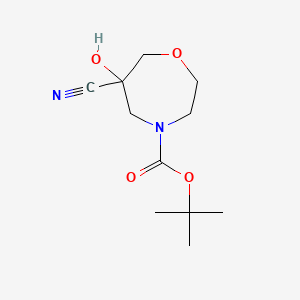
![1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid](/img/structure/B13461828.png)
![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
